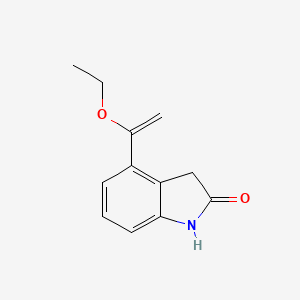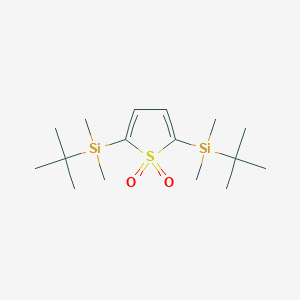
Benzenamine, 2-(1-octynyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenamine, 2-(1-octynyl)-: is an organic compound characterized by the presence of a benzenamine group substituted with a 1-octynyl chain at the second position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, 2-(1-octynyl)- typically involves the reaction of 2-bromoaniline with 1-octyne under palladium-catalyzed coupling conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of Benzenamine, 2-(1-octynyl)- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Benzenamine, 2-(1-octynyl)- can undergo oxidation reactions to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: It can participate in nucleophilic aromatic substitution reactions, where the benzenamine group can be substituted with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are commonly employed.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted benzenamine derivatives.
Applications De Recherche Scientifique
Chemistry: Benzenamine, 2-(1-octynyl)- is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: In biological research, this compound is used to study the effects of alkynyl-substituted benzenamines on cellular processes. It has been investigated for its potential as an antifungal agent .
Medicine: The compound has shown promise in medicinal chemistry for the development of new drugs targeting specific enzymes and receptors.
Industry: In the industrial sector, Benzenamine, 2-(1-octynyl)- is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which Benzenamine, 2-(1-octynyl)- exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The presence of the 1-octynyl chain enhances its lipophilicity, allowing it to interact with lipid membranes and intracellular targets .
Comparaison Avec Des Composés Similaires
- Benzenamine, 2-(1-hexynyl)-
- Benzenamine, 2-(1-butynyl)-
- Benzenamine, 2-(1-propynyl)-
Comparison: Benzenamine, 2-(1-octynyl)- is unique due to its longer alkynyl chain, which imparts distinct physicochemical properties compared to its shorter-chain analogs. This longer chain enhances its lipophilicity and potential for membrane interactions, making it more effective in certain applications.
Propriétés
Numéro CAS |
157869-10-8 |
|---|---|
Formule moléculaire |
C14H19N |
Poids moléculaire |
201.31 g/mol |
Nom IUPAC |
2-oct-1-ynylaniline |
InChI |
InChI=1S/C14H19N/c1-2-3-4-5-6-7-10-13-11-8-9-12-14(13)15/h8-9,11-12H,2-6,15H2,1H3 |
Clé InChI |
GZOOOBRIZFGGDU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC#CC1=CC=CC=C1N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



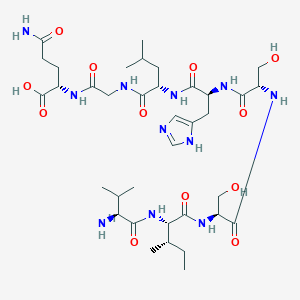



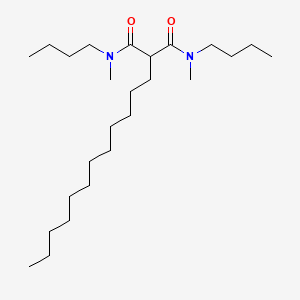

![{[4-(Trifluoromethyl)phenyl]amino}acetonitrile](/img/structure/B12549445.png)
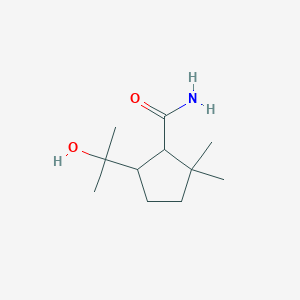
![Bis[2-(1,3-benzoxazol-2-yl)-4-fluorophenyl]methanone](/img/structure/B12549455.png)
![1-[(4-Ethylcyclohexyl)ethynyl]-4-methoxybenzene](/img/structure/B12549458.png)
